molecular formula C24H41N2O4PSe B14477963 O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate CAS No. 68541-90-2

O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate

Cat. No.: B14477963
CAS No.: 68541-90-2
M. Wt: 531.5 g/mol
InChI Key: WXNOOHMLRCZZFI-UHFFFAOYSA-N
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Description

O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate is a complex organophosphorus compound It is characterized by the presence of a phenylphosphonoselenoate group and two 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate typically involves the reaction of phenylphosphonoselenoic acid with 1-hydroxy-2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of selenium.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group or the piperidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of selenium, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound can scavenge ROS, thereby reducing oxidative damage in biological systems. It may also interact with specific enzymes and proteins, modulating their activity and contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical with antioxidant properties.

    Phenylphosphonic acid: A simpler analog with similar phosphorus chemistry but lacking the selenium component.

Uniqueness

O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate is unique due to the presence of both the phenylphosphonoselenoate group and the 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups

Properties

CAS No.

68541-90-2

Molecular Formula

C24H41N2O4PSe

Molecular Weight

531.5 g/mol

IUPAC Name

bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]-phenyl-selanylidene-λ5-phosphane

InChI

InChI=1S/C24H41N2O4PSe/c1-21(2)14-18(15-22(3,4)25(21)27)29-31(32,20-12-10-9-11-13-20)30-19-16-23(5,6)26(28)24(7,8)17-19/h9-13,18-19,27-28H,14-17H2,1-8H3

InChI Key

WXNOOHMLRCZZFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(=[Se])(C2=CC=CC=C2)OC3CC(N(C(C3)(C)C)O)(C)C)C

Origin of Product

United States

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